GNFFRF-amide protein, Moniezia expansa
Overview
Description
GNFFRF-amide protein is a neuropeptide isolated from the sheep tapeworm, Moniezia expansa. This compound belongs to the FMRFamide-related peptide family and plays a significant role in the neuromuscular system of Moniezia expansa . The discovery of GNFFRF-amide protein has provided insights into the complex neuromuscular systems of parasitic flatworms and their interactions with host organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNFFRF-amide protein involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids . The peptide chain is elongated through a series of coupling and deprotection steps. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of GNFFRF-amide protein follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
GNFFRF-amide protein can undergo various chemical reactions, including:
Reduction: Disulfide bonds can be reduced to free thiol groups, altering the peptide’s conformation.
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the SPPS process by incorporating different protected amino acids.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of GNFFRF-amide protein and various analogs with substituted amino acid residues .
Scientific Research Applications
GNFFRF-amide protein has several scientific research applications:
Mechanism of Action
GNFFRF-amide protein exerts its effects by interacting with specific receptors in the neuromuscular system of Moniezia expansa. It modulates the activity of muscle fibers and nerve cells, influencing muscle contraction and relaxation . The peptide’s mechanism of action involves binding to G-protein-coupled receptors (GPCRs) and activating intracellular signaling pathways .
Comparison with Similar Compounds
GNFFRF-amide protein is unique among FMRFamide-related peptides due to its specific sequence and biological activity. Similar compounds include:
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H51N11O7/c40-23-33(52)46-31(22-32(41)51)38(57)50-30(21-26-15-8-3-9-16-26)37(56)49-29(20-25-13-6-2-7-14-25)36(55)47-27(17-10-18-45-39(43)44)35(54)48-28(34(42)53)19-24-11-4-1-5-12-24/h1-9,11-16,27-31H,10,17-23,40H2,(H2,41,51)(H2,42,53)(H,46,52)(H,47,55)(H,48,54)(H,49,56)(H,50,57)(H4,43,44,45)/t27-,28-,29-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYWAHTYRYRIPN-QKUYTOGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H51N11O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164444 | |
Record name | GNFFRF-amide protein, Moniezia expansa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149997-79-5 | |
Record name | GNFFRF-amide protein, Moniezia expansa | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149997795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GNFFRF-amide protein, Moniezia expansa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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